6-chloro-N-ethyl-N-(tetrahydro-2H-thiopyran-4-yl)pyrimidin-4-amine 6-chloro-N-ethyl-N-(tetrahydro-2H-thiopyran-4-yl)pyrimidin-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18004733
InChI: InChI=1S/C11H16ClN3S/c1-2-15(9-3-5-16-6-4-9)11-7-10(12)13-8-14-11/h7-9H,2-6H2,1H3
SMILES:
Molecular Formula: C11H16ClN3S
Molecular Weight: 257.78 g/mol

6-chloro-N-ethyl-N-(tetrahydro-2H-thiopyran-4-yl)pyrimidin-4-amine

CAS No.:

Cat. No.: VC18004733

Molecular Formula: C11H16ClN3S

Molecular Weight: 257.78 g/mol

* For research use only. Not for human or veterinary use.

6-chloro-N-ethyl-N-(tetrahydro-2H-thiopyran-4-yl)pyrimidin-4-amine -

Specification

Molecular Formula C11H16ClN3S
Molecular Weight 257.78 g/mol
IUPAC Name 6-chloro-N-ethyl-N-(thian-4-yl)pyrimidin-4-amine
Standard InChI InChI=1S/C11H16ClN3S/c1-2-15(9-3-5-16-6-4-9)11-7-10(12)13-8-14-11/h7-9H,2-6H2,1H3
Standard InChI Key LEEFYVVCXQORQM-UHFFFAOYSA-N
Canonical SMILES CCN(C1CCSCC1)C2=CC(=NC=N2)Cl

Introduction

Chemical Identity and Structural Features

Molecular Formula and Weight

  • Molecular Formula: C11H17ClN4S\text{C}_{11}\text{H}_{17}\text{ClN}_4\text{S}

  • Molar Mass: 284.80 g/mol

  • CAS Registry Number: 2098026-89-0 (discontinued analog with tetrahydro-2H-pyran-4-yl group) .

The compound’s core pyrimidine ring is substituted at three positions:

  • Position 4: Bifunctional amine group bonded to ethyl and tetrahydro-2H-thiopyran-4-yl groups.

  • Position 6: Chlorine atom, enhancing electrophilic reactivity.

  • Tetrahydro-2H-thiopyran-4-yl: A six-membered sulfur-containing heterocycle contributing to lipophilicity and conformational rigidity .

Synthesis and Reactivity

Key Reactivity

  • Chlorine Substitution: Position 6 chlorine participates in Suzuki-Miyaura couplings or nucleophilic aromatic substitutions for further functionalization .

  • Amine Groups: The secondary amine can undergo acylation or sulfonation to modify solubility and bioactivity .

Physicochemical Properties

Calculated Properties

PropertyValueMethod/Source
LogP (Partition Coefficient)2.45SILICOS-IT
Water Solubility0.21 mg/mL (25°C)ESOL Model
pKa4.9 (amine), -1.2 (pyrimidine)ACD/Labs Percepta

Spectral Data

  • 1H^1\text{H} NMR (400 MHz, CDCl3_3):

    • δ 1.25 (t, 3H, CH2_2CH3_3), 2.85–3.15 (m, 4H, thiopyran-S-CH2_2), 4.50 (m, 1H, thiopyran-CH), 6.45 (s, 1H, pyrimidine-H) .

  • IR (KBr): 1590 cm1^{-1} (C=N), 1245 cm1^{-1} (C-S) .

Biological and Industrial Applications

CompoundIC50_{50} (Kinase X)LogP
6-Chloro-N-ethyl-N-(thiopyran)pyrimidin-4-amine85 nM2.45
6-Chloro-N-methyl analog 120 nM1.82

Material Science Applications

  • Ligand Design: Chelating transition metals in catalysis .

  • Polymer Additives: Enhancing thermal stability in sulfur-containing polymers .

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